molecular formula C15H10N6O3S B10916470 3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10916470
M. Wt: 354.3 g/mol
InChI Key: JMEKHDMPHBTKLC-UHFFFAOYSA-N
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Description

3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, with various functional groups such as amino, cyano, and nitrophenyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Ammonia, primary amines, alcohols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of substituted thienopyridines with various functional groups.

Scientific Research Applications

3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitrophenyl groups allows for versatile chemical modifications and potential for targeted biological interactions .

Properties

Molecular Formula

C15H10N6O3S

Molecular Weight

354.3 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N6O3S/c16-6-7-5-10-11(17)12(25-15(10)20-13(7)18)14(22)19-8-1-3-9(4-2-8)21(23)24/h1-5H,17H2,(H2,18,20)(H,19,22)

InChI Key

JMEKHDMPHBTKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)[N+](=O)[O-]

Origin of Product

United States

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